(E)-3-(furan-2-yl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)acrylamide
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Description
Enantioselective Synthesis of Acrylamide Derivatives
The synthesis of E-2-cyano-3-(furan-2-yl) acrylamide is an important process in green organic chemistry, particularly when carried out under microwave radiation. The study conducted on this compound involved the use of both marine and terrestrial fungi to achieve the first ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide. Notably, the fungal strains such as Penicillium citrinum and Aspergillus sydowii were instrumental in this biotransformation, yielding high isolated yields and enantiomeric excesses (e.e.) ranging from 86% to 98% and 39% to 99%, respectively. The absolute configuration of the resulting compound was confirmed through TD-DFT calculations of ECD spectra. Additionally, the study observed tautomerization of the product in the presence of protic solvents, leading to the formation of an achiral ketenimine .
Molecular Structure Analysis of N-Tosylacrylamide Compounds
The crystal structure analysis of N-tosylacrylamide derivatives provides insight into the molecular conformation of these compounds. Specifically, the E conformation about the C=C bond was observed in the studied molecules. For instance, in the compound (E)-3-(furan-2-yl)-2-phenyl-N-tosylacrylamide, the furan, phenyl, and tosyl groups exhibit distinct inclinations relative to the acrylamide plane, with angles of 26.47°, 69.01°, and 82.49°, respectively. This structural arrangement facilitates the formation of inversion dimers through pairs of N—H⋯O hydrogen bonds, which is a common motif in the crystalline state of such compounds .
Chemical Reactions Analysis
The chemical reactions involving acrylamide derivatives are complex and can lead to various products depending on the conditions and reagents used. In the case of the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide, the presence of specific fungi is crucial for achieving the desired enantioselectivity. The reaction not only produces the (R)-enantiomer of the propanamide but also demonstrates the potential for tautomerization under certain solvent conditions. This tautomerization results in a ketenimine, which is achiral and represents a different chemical species from the starting material .
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylamide derivatives are closely related to their molecular structure. The crystallographic analysis reveals the spatial arrangement of the molecules and the types of intermolecular interactions they can form, such as hydrogen bonding. These structural details are essential for understanding the compound's reactivity, solubility, and stability. For example, the inclination of the rings in the N-tosylacrylamide compounds affects the overall shape and packing of the molecules in the crystal lattice, which in turn influences the melting point, solubility, and other physical properties .
Scientific Research Applications
Enantioselective Synthesis
One application involves the enantioselective synthesis of E-2-cyano-3-(furan-2-yl) acrylamide, using marine and terrestrial fungi for ene-reduction. This process yields a compound with a CN-bearing stereogenic center, an uncommon feature in organic chemistry, showing promise for green organic synthesis techniques (Jimenez et al., 2019).
Molecular Structure Analysis
Research on N-(2-acetylbenzofuran-3-yl)acrylamide monomers, closely related to the given compound, highlights the importance of molecular structure, HOMO–LUMO studies, and spectroscopic investigation in understanding the chemical and electronic properties of such molecules. These analyses provide insights into their reactivity and potential applications (Barım & Akman, 2019).
Color Changing Polymeric Materials
The synthesis of polymerizable phenolphthalein derivatives with pH-sensitive properties, including compounds similar to the (E)-3-(furan-2-yl) derivative, has led to the creation of color switchable materials. This research demonstrates the potential of such compounds in developing smart materials responsive to environmental changes (Fleischmann et al., 2012).
SARS Coronavirus Research
A notable application in virology is the discovery of a similar compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, which suppresses the enzymatic activities of SARS coronavirus helicase. This research opens avenues for developing inhibitors against coronaviruses, showcasing the potential medical applications of furan-2-yl derivatives (Lee et al., 2017).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c18-15(6-5-12-3-2-9-20-12)17-11-16(19)8-1-4-14-13(16)7-10-21-14/h2-3,5-7,9-10,19H,1,4,8,11H2,(H,17,18)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWUZBYCKCBEAG-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C=CC3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)/C=C/C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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